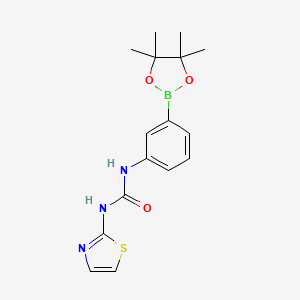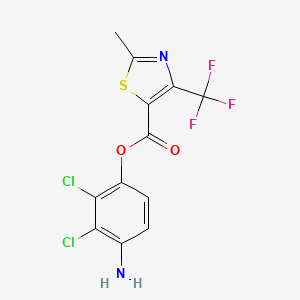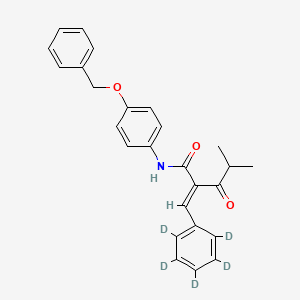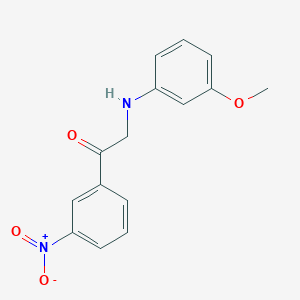
2,3,7,7,12,13,17,18-Octaethyl-8-oxo-7,8-dihydro-21H,23H-porphine platinum (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Pt(II) Octaethylporphine ketone is synthesized through a series of chemical reactions involving the coordination of platinum with octaethylporphine. The synthetic route typically involves the following steps:
Synthesis of Octaethylporphine: This involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst.
Analyse Chemischer Reaktionen
Pt(II) Octaethylporphine ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced platinum species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pt(II) Octaethylporphine ketone has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of Pt(II) Octaethylporphine ketone involves its phosphorescent properties. When exposed to light, the compound absorbs energy and enters an excited state. In the presence of oxygen, the excited state is quenched, leading to a measurable decrease in phosphorescence . This property allows it to function as an oxygen sensor, providing real-time measurements of oxygen levels in various environments .
Vergleich Mit ähnlichen Verbindungen
Pt(II) Octaethylporphine ketone is unique due to its specific phosphorescent properties and its ability to function as an oxygen probe. Similar compounds include:
Pt(II) Octaethylporphyrin: Another platinum-bound porphyrin with similar applications but different structural properties.
Pt(II) Tetraphenylporphyrin: A compound with similar phosphorescent properties but different ligand structures.
These compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of Pt(II) Octaethylporphine ketone .
Eigenschaften
Molekularformel |
C36H44N4OPt |
|---|---|
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) |
InChI |
InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
InChI-Schlüssel |
DKPOGYJJFLIBKP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)



![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)



![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
